N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural components which include a pyrrolidine ring, a thiadiazole ring, and a benzothiazole ring. These rings are known for their biological activity and are often found in pharmacologically active molecules.
Preparation Methods
The synthesis of N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate thiosemicarbazides with formic acid or other cyclizing agents. The pyrrolidine ring can be introduced via a 1,3-dipolar cycloaddition reaction involving azomethine ylides. The benzothiazole ring is typically synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. The final step involves coupling these intermediates under conditions that promote the formation of the desired amine linkage .
Chemical Reactions Analysis
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, where nucleophiles like amines or thiols can replace the methoxy group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Due to its structural similarity to known pharmacophores, it is explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Thiadiazole derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: These are widely studied for their potential in drug development due to their diverse pharmacological activities.
The uniqueness of this compound lies in its combination of these three bioactive rings, which may confer a unique profile of biological activities and therapeutic potential .
Properties
IUPAC Name |
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c1-20(15-12-5-3-4-6-13(12)26(22,23)19-15)11-7-8-21(9-11)16-17-14(10-24-2)18-25-16/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICGPWGRRCBSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC(=NS2)COC)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.